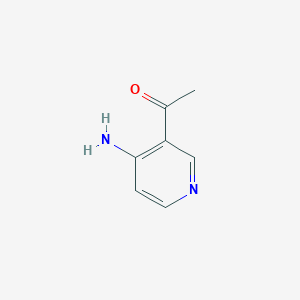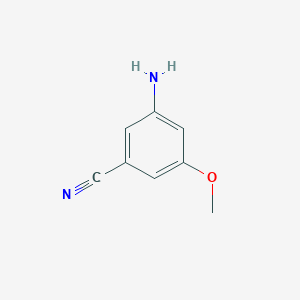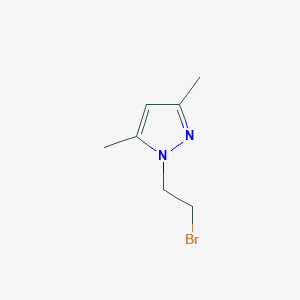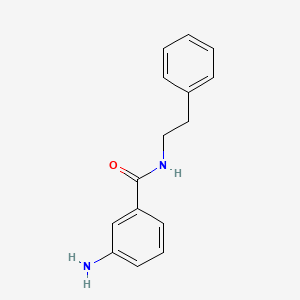
3-amino-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
The compound "3-amino-N-(2-phenylethyl)benzamide" is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with potential biological applications. These compounds are synthesized for their potential use in medicinal chemistry, targeting various biological pathways and showing potential as inhibitors of enzymes such as alkaline phosphatase and histone deacetylases (HDACs) . The structural analysis and synthesis of these compounds provide insights into their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid derivatives. For example, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized by reacting 2-amino-3-pyridinol with carboxylic acid chlorides . These methods demonstrate the versatility of synthetic approaches in creating a variety of benzamide compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. For instance, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided detailed information on the molecular geometry and electronic properties . The molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties of these compounds are also studied to understand their reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential as bioactive molecules. The formation of ion-associate complexes, as seen in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate, is crucial for understanding molecule-receptor interactions . The reactivity of these compounds is further explored through their inhibitory effects on enzymes like HDACs, where they show the ability to induce hyperacetylation of histones and inhibit cellular proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The electronic properties, such as HOMO-LUMO energy gaps, are indicative of the compound's stability and reactivity . The hydrogen bonding patterns and supramolecular effects play a significant role in the solid-state structure and properties of these compounds, as demonstrated in the study of 2-amino-N-(2-hydroxyphenyl)benzamide . These properties are essential for understanding the pharmacological potential of benzamide derivatives.
Applications De Recherche Scientifique
-
Antioxidant and Antibacterial Activities
- Field : Medical and Biological Research
- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .
- Methods : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
-
Drug Discovery
- Field : Pharmaceutical Industry
- Application Summary : Benzamide compounds have been used in drug discovery . They are found in various natural products in organic chemistry .
- Methods : The specific methods of application or experimental procedures for drug discovery were not detailed in the source .
- Results : The results or outcomes obtained in the context of drug discovery were not detailed in the source .
-
Industrial Applications
- Field : Industrial Sectors such as Plastic, Rubber Industry, Paper Industry, and Agriculture
- Application Summary : Amide compounds are broadly used in various industrial sectors .
- Methods : The specific methods of application or experimental procedures for these industrial applications were not detailed in the source .
- Results : The results or outcomes obtained in the context of these industrial applications were not detailed in the source .
-
Synthesis of Benzamides
- Field : Organic Chemistry
- Application Summary : Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Methods : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results : A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .
-
Antioxidant and Antibacterial Activities
- Field : Medical and Biological Research
- Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .
- Methods : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
-
Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide
- Field : Organic Chemistry
- Application Summary : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
- Methods : The specific methods of application or experimental procedures for this synthesis were not detailed in the source .
- Results : The results or outcomes obtained in the context of this synthesis were not detailed in the source .
Orientations Futures
Benzamide derivatives, including “3-amino-N-(2-phenylethyl)benzamide”, have wide-ranging applications in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of green, rapid, and efficient synthetic methods for these compounds can be of considerable importance .
Propriétés
IUPAC Name |
3-amino-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCCIRQTLQFVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445105 | |
| Record name | 3-amino-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-phenylethyl)benzamide | |
CAS RN |
81882-72-6 | |
| Record name | 3-amino-N-(2-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



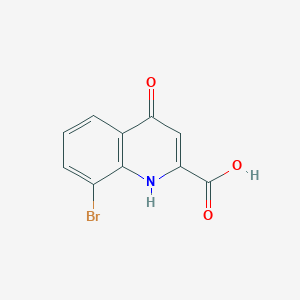
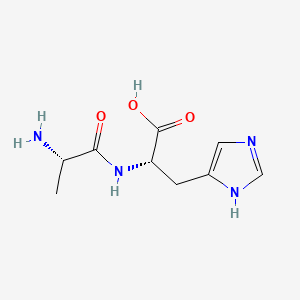
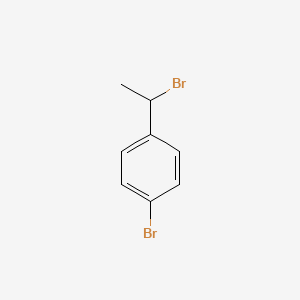
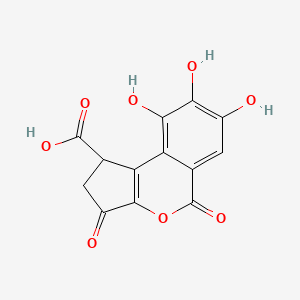

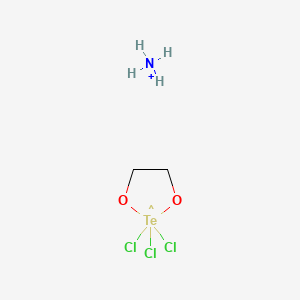
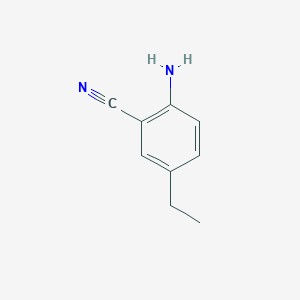
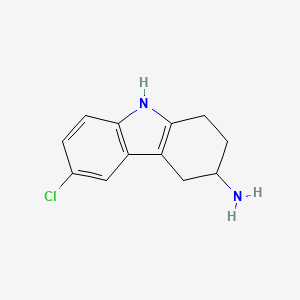
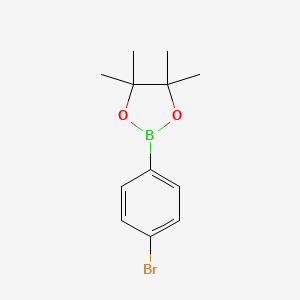
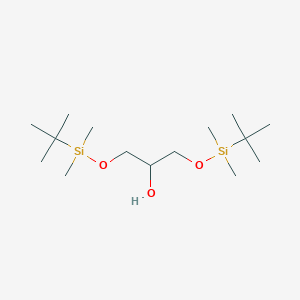
![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)
